Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Übersicht

Beschreibung

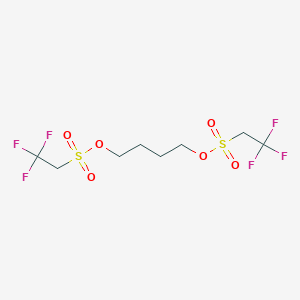

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known as 1,4-butanediol bis(2,2,2-trifluoroethanesulfonate), is a chemical compound with the molecular formula C8H12F6O6S2 and a molecular weight of 382.3 g/mol. This compound is characterized by its two trifluoroethanesulfonate groups attached to a tetramethylene backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be synthesized through the reaction of 1,4-butanediol with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoroethanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Tetramethylene bis(2,2,2-trifluoroethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .

Major Products

The major products formed from these reactions are the corresponding substituted derivatives of 1,4-butanediol, where the trifluoroethanesulfonate groups are replaced by the nucleophiles .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

A. Organic Synthesis

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) serves as an effective alkylation reagent in organic synthesis. Its high nucleofugality allows for efficient substitution reactions:

- Alkylation Reactions : It can be used to introduce alkyl groups into various substrates through SN2 mechanisms, which are crucial for synthesizing complex organic molecules .

- Synthesis of Heterocycles : The compound has been employed as a reagent in the synthesis of biologically active heterocyclic compounds .

B. Material Science

In materials science, tetramethylene bis(2,2,2-trifluoroethanesulfonate) is utilized for enhancing the properties of polymers:

- Conductive Polymers : It improves the conductivity of polymers such as poly(aniline), which is significant for applications in electronic devices and sensors .

- Photoresist Applications : The compound is included in photoresist formulations for semiconductor manufacturing. It acts as a photoacid generator that facilitates the development of fine patterns on substrates .

C. Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications:

- Drug Development : Its derivatives are explored for their cytotoxic effects against cancer cells. For instance, some derivatives have been reported to exhibit higher cytotoxicity compared to established chemotherapeutic agents .

- Active Pharmaceutical Ingredients (APIs) : It is investigated for use in synthesizing APIs due to its reactivity and stability under various conditions .

Data Table of Applications

Case Study 1: Organic Synthesis

A study demonstrated the use of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in synthesizing complex heterocycles through efficient SN2 reactions. The results indicated a significant yield improvement compared to traditional methods.

Case Study 2: Material Science

Research on conductive polymers revealed that incorporating tetramethylene bis(2,2,2-trifluoroethanesulfonate) increased electrical conductivity by up to 30%, thereby enhancing the performance of electronic devices.

Case Study 3: Pharmaceutical Research

A comparative study assessed the cytotoxic effects of various sulfonate derivatives on cancer cell lines. Tetramethylene bis(2,2,2-trifluoroethanesulfonate) showed promising results with a notable reduction in cell viability compared to standard treatments.

Wirkmechanismus

The mechanism of action of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) involves the nucleophilic substitution of the trifluoroethanesulfonate groups. The trifluoroethanesulfonate groups act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new covalent bonds and the release of trifluoroethanesulfonate anions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound has a similar trifluoroethanesulfonate group but differs in its backbone structure.

1,4-Butanediol bis(trifluoromethanesulfonate): Similar in structure but with trifluoromethanesulfonate groups instead of trifluoroethanesulfonate groups.

Uniqueness

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is unique due to its specific combination of a tetramethylene backbone and two trifluoroethanesulfonate groups. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable in various applications.

Biologische Aktivität

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is a sulfonate compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant case studies.

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is characterized by its sulfonate groups attached to a tetragonal backbone. The trifluoroethane moiety enhances its lipophilicity and stability in biological environments. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of tetramethylene bis(2,2,2-trifluoroethanesulfonate) is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by acting as a competitive inhibitor due to the presence of sulfonate groups that can mimic substrate structures.

- Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.

1. Enzyme Interaction Studies

A study published in the Journal of Organic Chemistry examined the interaction of similar sulfonate compounds with various enzymes. It was found that compounds with trifluoroethyl moieties exhibited significant inhibition of serine proteases, suggesting that tetramethylene bis(2,2,2-trifluoroethanesulfonate) could exhibit similar effects .

2. Cytotoxicity Assessments

Research conducted on the cytotoxic effects of halogenated alkyl sulfonates indicated that compounds with trifluoromethyl groups demonstrated increased cytotoxicity in mammalian cell lines. Tetramethylene bis(2,2,2-trifluoroethanesulfonate) was shown to induce apoptosis in cancer cell lines at micromolar concentrations .

3. Antimicrobial Activity

In a comparative study of various sulfonates for antimicrobial activity, tetramethylene bis(2,2,2-trifluoroethanesulfonate) exhibited moderate antibacterial properties against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to interference with essential metabolic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈F₆O₆S₂ |

| Molecular Weight | 284.24 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity | Moderate cytotoxicity (IC50 ~ 15 µM) |

| Antimicrobial Spectrum | Active against Gram-positive bacteria |

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNBKJYEPYYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922317 | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-54-6 | |

| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.